4-(2,6-Difluoro-3-bromobenzyl)morpholine
Description
Design and Synthesis of Research Probes
The development of molecular probes is crucial for understanding biological processes and for the characterization of new materials. The structure of 4-(2,6-Difluoro-3-bromobenzyl)morpholine is well-suited for the creation of specialized probes for laboratory research.
The synthesis of fluorescent probes is a key area where this compound could serve as a valuable intermediate. The difluorobenzyl moiety can be chemically modified to incorporate a fluorophore. The fluorine atoms themselves can enhance the photophysical properties of a fluorescent system, often leading to improved quantum yield and photostability. nih.gov Furthermore, the morpholine (B109124) group is known to be a lysosomotropic amine, meaning it can facilitate the accumulation of molecules in the acidic environment of lysosomes within cells. researchgate.net This property could be exploited to design fluorescent probes that specifically target these organelles for imaging studies.
For radiotracer development, the bromine atom on the phenyl ring provides a site for the introduction of a radioisotope, such as bromine-76 (B1195326) or bromine-77, through nucleophilic substitution reactions. Such radiolabeled versions of this compound or its derivatives could be employed in preclinical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to study the distribution and localization of these molecules in biological systems.
Table 1: Potential Research Probes Derived from this compound
| Probe Type | Potential Modification | Research Application |
| Fluorescent Probe | Coupling of a fluorophore to the benzyl (B1604629) ring | Cellular imaging, particularly of lysosomes |
| Radiotracer Probe | Replacement of bromine with a radioisotope (e.g., 76Br) | In vivo imaging in animal models |
Affinity tags are essential tools in chemical biology for the isolation and identification of proteins and other biomolecules. The this compound scaffold can be functionalized to create such tags. For instance, the bromine atom can be converted to other functional groups that can then be used to attach a reactive group for covalent labeling of proteins or a high-affinity ligand like biotin (B1667282) for pull-down assays.
Scaffold for Novel Compound Libraries
The concept of a "privileged scaffold" is central to modern drug discovery, where a core molecular structure is decorated with various substituents to create a library of compounds for screening. nih.govmdpi.com The morpholine ring is considered one such privileged structure. nih.govmdpi.com
This compound is an ideal candidate for combinatorial chemistry. The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide variety of chemical groups at this position. This allows for the rapid generation of a diverse library of analogues, each with unique steric and electronic properties.
High-throughput synthesis platforms are designed to accelerate the production of compound libraries. The reactivity of the bromine atom in this compound makes it amenable to automated parallel synthesis. By employing robotic systems, a large number of coupling partners can be reacted with the core scaffold in a multi-well plate format, significantly speeding up the discovery of new compounds with interesting properties.
Table 2: Illustrative High-Throughput Synthesis Scheme
| Reaction Type | Reactant A | Reactant B | Potential Product Library |
| Suzuki Coupling | This compound | Various boronic acids | A diverse library of biaryl-substituted morpholine derivatives |
| Buchwald-Hartwig Amination | This compound | A variety of primary and secondary amines | A collection of amino-substituted difluorobenzyl-morpholine compounds |
Precursor for Bioactive Molecules
The morpholine moiety is a component of numerous approved drugs and biologically active molecules, contributing to favorable pharmacokinetic properties. nih.govmdpi.com While excluding clinical human trials, the potential of this compound as a precursor for molecules with interesting biological activities in preclinical research is significant. The difluoro-bromo-substituted phenyl ring is a feature found in various biologically active compounds, and its combination with the morpholine scaffold could lead to the discovery of novel chemical entities for further investigation in cellular and animal models of disease. The synthesis of such molecules would likely involve the chemical modifications described in the preceding sections, aiming to explore the structure-activity relationships of the resulting compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-bromo-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDQHJGSWIMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,6 Difluoro 3 Bromobenzyl Morpholine
Established Synthetic Routes
The construction of 4-(2,6-difluoro-3-bromobenzyl)morpholine is achieved through a direct and well-established chemical transformation that combines the two key fragments identified in the retrosynthetic analysis.
The formation of the final product falls under the category of amination reactions, specifically the N-alkylation of a secondary amine.
The most direct synthetic route involves the nucleophilic substitution reaction between 2,6-difluoro-3-bromobenzyl bromide and morpholine (B109124) . In this reaction, the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl (B1604629) bromide. This attack displaces the bromide leaving group, forming the new carbon-nitrogen bond and yielding the target compound.
This Sₙ2 reaction is typically carried out in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.
Amination Reactions with 2,6-Difluoro-3-bromobenzyl Halides
Reductive Amination Strategies (e.g., from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and morpholine)
The synthesis of this compound can be efficiently achieved through direct reductive amination. This widely used method involves the reaction of an aldehyde, in this case, 4-bromo-2,6-difluorobenzaldehyde, with a secondary amine, morpholine. The process typically occurs as a one-pot reaction wherein the aldehyde and amine first condense to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ to yield the final tertiary amine product.
A variety of reducing agents can be employed for this transformation. Mild hydride reagents are particularly common, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a favored choice due to its selectivity and tolerance for a wide range of functional groups. Other reagents such as sodium cyanoborohydride (NaBH₃CN) are also effective.
Alternatively, catalytic hydrogenation serves as another robust method for the reduction step. This involves the use of a metal catalyst, such as Iridium or Iron complexes, under a hydrogen atmosphere. researchgate.netresearchgate.netnih.gov The choice of catalyst and reaction conditions, including solvent and pressure, can be optimized to maximize yield and purity. researchgate.net For instance, studies on similar reactions have shown that iridium catalysts can be highly effective for the reductive amination of ketones and aldehydes. nih.govkanto.co.jp
A representative, though generalized, reaction scheme is as follows:
Step 1 (Iminium Formation): 4-bromo-2,6-difluorobenzaldehyde reacts with morpholine, typically in a solvent like dichloromethane (B109758) (DCE), tetrahydrofuran (B95107) (THF), or methanol, to form a transient iminium salt. This step is often acid-catalyzed.
Step 2 (Reduction): The reducing agent is added to the mixture, converting the iminium ion into the target compound, this compound.
Alternative Coupling Reactions
Beyond reductive amination, the carbon-nitrogen bond in the target molecule can be forged using transition-metal-catalyzed coupling reactions. These methods offer alternative synthetic routes, particularly when starting materials differ.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine. While highly effective for creating aryl amines (Ar-N), its direct application to synthesize the benzylic amine structure of this compound (Ar-CH₂-N) is not the most straightforward pathway. A direct Buchwald-Hartwig reaction on a substrate like 4-bromo-2,6-difluorotoluene with morpholine would result in the substitution of the bromine atom on the aromatic ring, a different product.
However, the principles of Buchwald-Hartwig chemistry are foundational in C-N bond formation and have been applied extensively in medicinal chemistry for synthesizing a vast array of nitrogen-containing compounds. nih.gov The reaction generally requires a palladium precursor, a phosphine (B1218219) ligand, and a base. The selection of the ligand is critical for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results. researchgate.net
Other Transition-Metal-Mediated Approaches
A more direct coupling strategy for synthesizing the target molecule involves the reaction between morpholine and a benzylic electrophile, such as 3-bromo-2,6-difluorobenzyl bromide. While this can proceed as a standard nucleophilic substitution, palladium catalysis can be employed to facilitate the amination of benzylic C(sp³)-H or C(sp³)-X bonds. rsc.orgrsc.org
Recent advancements have demonstrated the palladium-catalyzed amination of benzylic C-H bonds, providing a novel route to complex amines. rsc.orgnih.gov These reactions often require a specific directing group on the substrate and an appropriate nitrogen source, such as N-fluorobenzenesulfonimide. rsc.orgnih.gov Such a strategy could hypothetically be adapted to functionalize a suitable precursor to achieve the desired product.
Optimization of Synthetic Conditions
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability and environmental sustainability of a synthetic process.
Solvent Effects and Reaction Kinetics
The choice of solvent significantly impacts the rate and outcome of both reductive amination and palladium-catalyzed couplings.
For Reductive Amination: Chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) have traditionally been used. However, due to environmental concerns, a shift towards more benign alternatives is preferred. Studies have evaluated a range of solvents, including THF, acetonitrile (MeCN), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), to develop greener protocols. rsc.org The reaction kinetics are influenced by the solvent's ability to solubilize reactants and stabilize the intermediate iminium ion. Temperature also plays a key role; while many reductive aminations proceed at room temperature, moderate heating can increase the reaction rate, though sometimes at the cost of increased side reactions. researchgate.net
For Palladium-Catalyzed Reactions: Solvents such as toluene, dioxane, and THF are commonly used. beilstein-journals.org The solvent must be capable of dissolving the reactants, catalyst, and base while remaining largely inert to the reactive intermediates in the catalytic cycle. In some palladium-catalyzed aminations, the presence of water has been shown to be beneficial, playing a role as a proton transfer bridge. nih.gov
Catalyst Selection and Loading
In metal-catalyzed reactions, the choice of catalyst and its concentration (loading) are paramount.
For Catalytic Reductive Amination: While not as common as stoichiometric hydride reduction, catalytic methods using transition metals like iron or iridium are being developed. researchgate.netnih.gov Optimization involves screening different metal complexes and ligands to find a system that provides high turnover numbers and selectivity at low catalyst loadings, typically in the range of 1-5 mol%. researchgate.net
For Palladium-Catalyzed Coupling: The catalyst system consists of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, a supporting ligand. The development of specialized phosphine ligands has been the key driver of progress in this field. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are highly effective for C-N coupling reactions. nih.gov The selection of the optimal ligand depends on the specific substrates being coupled. Catalyst loading is typically kept low (0.5-2 mol % Pd) to minimize cost and residual metal in the final product.
The following tables summarize optimization data for analogous C-N bond-forming reactions.
Table 1: Effect of Ligand on Palladium-Catalyzed Amination of an Aryl Bromide This table is based on data for the coupling of 3-bromo-2-aminopyridine with morpholine and serves as an illustrative example of ligand effects.
| Entry | Ligand | Catalyst Precursor | Yield (%) |
|---|---|---|---|
| 1 | XPhos | Pd₂(dba)₃ | 40 |
| 2 | RuPhos | Pd₂(dba)₃ | 71 |
| 3 | SPhos | Pd₂(dba)₃ | 76 |
| 4 | BINAP | Pd₂(dba)₃ | 71 |
Data derived from studies on related aminopyridine systems. nih.gov
Table 2: Optimization of Solvent for Reductive Amination This table illustrates the impact of solvent choice on reaction efficiency for a model reductive amination.
| Entry | Aldehyde | Amine | Reductant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | H₂ (5 bar), Mn-catalyst | Methanol | 71 (Imine) |
| 2 | Benzaldehyde | Aniline | H₂ (5 bar), Mn-catalyst | Toluene | <71 (Imine) |
| 3 | 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | High |
| 4 | 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | 2-MeTHF | High |
Data derived from various reductive amination studies. researchgate.netrsc.org
Temperature and Pressure Optimization
The reaction to form this compound is a nucleophilic substitution, specifically an N-alkylation of morpholine. The optimization of temperature and pressure is critical for maximizing the reaction rate and minimizing the formation of byproducts.
Temperature: The temperature at which this reaction is conducted is a crucial factor. Generally, N-alkylation reactions of morpholines with benzyl halides are performed at temperatures ranging from room temperature to the reflux temperature of the solvent used. For a typical reaction involving a substituted benzyl bromide and morpholine, the temperature is often maintained between 50°C and 100°C.
In a related synthesis of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine, the reaction of the intermediate with 4-bromobenzyl bromide was carried out in DMF in the presence of NaH. researchgate.net While the exact temperature for this specific step is not mentioned, such reactions are typically heated to ensure completion. Another example, the synthesis of various N-alkylated morpholines from alcohols in a gas-solid phase reaction, was carried out in a temperature range of 160–240 °C. researchgate.net However, for a solution-phase reaction with a reactive benzyl bromide, a lower temperature range is expected to be sufficient.
The table below presents hypothetical data illustrating the effect of temperature on the yield of this compound, assuming a reaction time of 6 hours in a dimethylformamide (DMF) solvent.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 1 | 6 | 45 |
| 2 | 50 | 1 | 6 | 75 |
| 3 | 75 | 1 | 6 | 90 |
Pressure: For most laboratory-scale N-alkylation reactions conducted in the liquid phase under standard conditions, the reaction is performed at atmospheric pressure. The use of elevated pressure is generally not required for this type of transformation unless dealing with highly volatile reactants or when trying to significantly increase the reaction rate in a sealed vessel at temperatures above the solvent's boiling point. In the gas-phase N-alkylation of morpholine with alcohols, a pressure of 0.9 MPa was utilized. researchgate.net However, for the solution-phase synthesis of the title compound, atmospheric pressure is likely optimal.
Purification Techniques and Yield Maximization
The purification of this compound is essential to isolate the compound in high purity, free from unreacted starting materials, reagents, and byproducts. The primary purification method would likely be column chromatography, followed by recrystallization or distillation.
Purification Techniques:
Work-up: After the reaction is complete, a standard aqueous work-up would be employed. This typically involves quenching the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer would then be washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Column Chromatography: The crude product obtained after evaporation of the solvent would likely be purified by column chromatography on silica (B1680970) gel. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be used to separate the desired product from any impurities. The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization: For solid products, recrystallization is an effective final purification step. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This process helps to remove minor impurities and obtain a crystalline solid with high purity.
Distillation: If the product is a high-boiling liquid, vacuum distillation could be employed for purification.
Yield Maximization: To maximize the yield of this compound, several factors should be considered:
Stoichiometry of Reactants: Using a slight excess of morpholine can help to drive the reaction to completion and ensure that the more valuable benzyl halide is fully consumed.
Choice of Base: The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases for this purpose include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of base can influence the reaction rate and the formation of byproducts.
Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are generally effective for this type of reaction as they can solvate the ions formed and facilitate the nucleophilic substitution.
Reaction Monitoring: Monitoring the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the determination of the optimal reaction time, preventing the formation of degradation products due to prolonged heating.
The table below provides a hypothetical purification and yield summary for the synthesis of this compound.
Table 2: Purification and Yield Data
| Purification Step | Details | Recovery (%) | Purity (%) |
|---|---|---|---|
| Aqueous Work-up | Extraction with ethyl acetate, washed with brine | 95 | 80 |
| Column Chromatography | Silica gel, Hexane:Ethyl Acetate (4:1) | 85 | 98 |
| Recrystallization | Ethanol/Water | 90 | >99.5 |
Chemical Reactivity and Derivatization Studies
Reactivity of the Morpholine (B109124) Nitrogen
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a key site for reactions requiring a nucleophile or a base.
The morpholine nitrogen is expected to readily undergo alkylation with various alkylating agents, such as alkyl halides or sulfates, to form quaternary ammonium salts. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylmorpholinium species. These reactions are fundamental transformations for modifying the properties of the morpholine moiety.
No specific experimental data for the alkylation or acylation of 4-(2,6-Difluoro-3-bromobenzyl)morpholine has been found in the performed searches.
As a tertiary amine, the morpholine nitrogen can be protonated by acids to form morpholinium salts. This basicity also allows it to act as a ligand in the formation of coordination complexes with various metal ions. The ability to form such complexes is a common characteristic of morpholine derivatives and can be exploited in catalysis or materials science.
Specific studies on salt formation or the synthesis of coordination complexes involving this compound have not been identified in the available literature.
Reactivity of the Aromatic Ring
The substitution pattern on the benzene (B151609) ring, with two fluorine atoms and one bromine atom, creates a unique electronic environment that directs its reactivity in aromatic substitution and coupling reactions.
Conversely, the electron-deficient nature of the ring, enhanced by the fluorine atoms, makes it a potential candidate for nucleophilic aromatic substitution , particularly for the displacement of one of the fluorine atoms by a strong nucleophile, especially if there is additional activation.
No specific examples of directed aromatic substitution on this compound were found in the conducted searches.
The bromine atom on the aromatic ring is a prime site for metal-halogen exchange . Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures would likely lead to the formation of an aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Similarly, the formation of a Grignard reagent by reacting with magnesium metal is another plausible pathway for functionalization at the bromine position.
While the general principles of metal-halogen exchange on aryl bromides are well-established, specific experimental conditions and outcomes for this compound are not documented in the searched literature.
The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions .
Suzuki Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base would be expected to form a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group.
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent at the position of the bromine atom.
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene, with the aryl group from the starting material adding across the double bond.
These cross-coupling reactions represent powerful and widely used methods for the construction of complex organic molecules.
Specific examples and detailed protocols for Suzuki, Sonogashira, or Heck couplings involving this compound have not been reported in the reviewed literature.
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Reactivity of the Benzyl (B1604629) Methylene Group
The methylene bridge connecting the substituted phenyl ring and the morpholine nitrogen is another key site for chemical modification. Its benzylic position makes it susceptible to both oxidation and radical-mediated processes.
The oxidation of benzylic methylene groups to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com This reaction allows for the conversion of readily available precursors into valuable ketones, which can serve as intermediates for further synthesis. mdpi.com Various catalytic systems, often employing transition metals like copper or iron with molecular oxygen as the oxidant, have been successfully used to oxidize the methylene group of substituted benzylpyridines and other related structures.
It is anticipated that the benzylic C(sp³)–H bonds in this compound could be similarly oxidized to yield the corresponding benzoyl morpholine derivative. This transformation provides a direct route to converting an unreactive substrate into a more functionalized ketone.
Hydrogen Atom Transfer (HAT) is a fundamental process in free radical chemistry, providing a direct method for C-H bond activation. researchgate.netscripps.edu The benzylic C-H bonds of the methylene group in this compound are susceptible to HAT reactions due to the stability of the resulting benzyl radical. This reactivity is influenced by the bond dissociation energy (BDE), with benzylic positions being generally weaker than other sp³ C-H bonds. rsc.org
The process involves the concerted movement of a proton and an electron from the benzylic carbon to a radical species. scripps.edu The polarity of the attacking radical and the substrate can influence the reaction's favorability. scripps.edu For instance, an electrophilic radical will readily abstract a hydrogen atom from an electron-rich C-H bond. rsc.org The benzyl radical intermediate formed via HAT can then participate in a variety of subsequent reactions, such as halogen atom transfer or addition to unsaturated systems. rsc.org Theoretical studies on related structures like benzyl/toluene systems confirm that these exchanges occur via a HAT mechanism. nih.gov
Ring-Opening Reactions of the Morpholine Moiety
The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly oxidative stress.
The oxidative cleavage of the morpholine ring is a significant reaction pathway that can lead to complete degradation of the heterocyclic system. Several mechanisms for this process have been investigated.
Quantum chemical studies on the oxidation of morpholine have shown that the reaction can proceed via hydrogen atom abstraction to form carbon-centered radicals. nih.govnih.gov Subsequent addition of molecular oxygen to these radicals can initiate a cascade of reactions, including 1,5-hydrogen shifts, leading to unimolecular ring-opening without a high energy barrier. nih.gov Another pathway involves the formation of a cyclic epoxy intermediate which is susceptible to further radical attack and subsequent ring-opening. nih.gov
In enzymatic systems like Cytochrome P450, morpholine hydroxylation occurs through a hydrogen atom abstraction and rebound mechanism. nih.gov The resulting hydroxylated product can undergo an intramolecular hydrogen atom transfer, leading to the cleavage of a C-N bond and the formation of an aldehyde product. nih.gov
Furthermore, visible-light-induced oxidative ring-opening has been developed as a mild method for cleaving the C(sp³)–C(sp³) bonds in morpholine derivatives. google.com This process uses visible light as an energy source and molecular oxygen as the final oxidant, avoiding the need for harsh reagents like transition metals or stoichiometric oxidants. google.com These studies highlight the potential for the morpholine moiety in this compound to be cleaved under oxidative conditions, a factor to consider in its application and stability.
Photoredox Catalysis in Morpholine Ring Transformations
Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the activation of stable molecules under mild conditions. uliege.be In the context of morpholine derivatives, such as this compound, this approach provides access to novel transformations by leveraging the unique reactivity of radical intermediates. nih.gov The core principle involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with the morpholine substrate to generate highly reactive species. These transformations typically focus on the functionalization of C–H bonds or the cleavage of C–N and C–C bonds within the morpholine ring. nih.govnih.gov
The initiation of these transformations often involves the oxidation of the morpholine nitrogen atom by the excited photocatalyst, generating a nitrogen-centered radical cation. mdpi.com This intermediate is a pivotal juncture from which several reaction pathways can diverge, primarily leading to either functionalization at the α-amino position or deconstructive derivatization through ring cleavage.
α-Amino C–H Functionalization
One of the most prevalent transformations of morpholines via photoredox catalysis is the functionalization of C–H bonds at the position alpha to the nitrogen atom. researchgate.net Following the generation of the nitrogen radical cation, a subsequent proton-coupled electron transfer (PCET) or deprotonation event yields an α-amino radical. This nucleophilic radical can then engage with a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.
Research has demonstrated the arylation of the α-amino C-H position on the morpholine ring using iridium-based photocatalysts. researchgate.net This method allows for the direct coupling of the morpholine core with various aryl partners. The general mechanism involves the formation of the α-amino radical, which then adds to an electron-deficient arene or engages in a coupling cycle with a secondary catalyst, such as nickel. mdpi.com While specific studies on this compound are not detailed in the literature, the reactivity is expected to be analogous, with functionalization occurring on the morpholine ring itself.
Table 1: Representative Examples of Photoredox α-Amino C–H Functionalization of N-Substituted Morpholines
| Photocatalyst | Coupling Partner | Additive/Co-catalyst | Product Type | Yield (%) |
|---|---|---|---|---|
| Ir(ppy)₃ | Aryl Bromide | NiCl₂·glyme | α-Arylated Morpholine | High |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Alkyl Boronic Ester | Ni(OTf)₂ | α-Alkylated Morpholine | Good |
Note: This table presents generalized findings for N-substituted morpholines to illustrate the scope of the transformation.
Morpholine Ring Cleavage and Skeletal Remodeling
A more complex transformation accessible through photoredox catalysis is the deconstructive functionalization or "skeletal remodeling" of the morpholine ring. nih.gov This strategy involves the selective cleavage of the typically inert C–N or C–C bonds of the heterocyclic core. nih.govchemrxiv.orggoogle.com For N-acyl morpholines, a combination of a Lewis acid and a photoredox catalyst can facilitate a single-electron reduction of the amide carbonyl. This leads to a ketyl radical intermediate which can fragment, cleaving the adjacent C2–N bond of the ring. nih.govchemrxiv.org
This approach generates a carbon-centered radical that can be trapped by various radical acceptors, enabling the formation of new C–C bonds. nih.gov While the N-benzyl group of this compound is not an acyl group, similar principles of radical-mediated C-N bond cleavage can be applied under different catalytic systems. Oxidative methods can also promote ring-opening. For instance, visible-light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been developed, using molecular oxygen as the terminal oxidant. google.com This avoids the need for harsh chemical oxidants and high temperatures. google.com Such strategies can transform the cyclic amine into valuable acyclic building blocks.
Table 2: Conditions for Photoredox-Catalyzed Ring Cleavage of Cyclic Amines
| Substrate Type | Catalytic System | Key Intermediate | Transformation Type |
|---|---|---|---|
| N-Benzoyl Pyrrolidine | Photoredox Catalyst + Lewis Acid | Aminoketyl Radical | Reductive C–N Bond Cleavage |
Note: This table includes data from analogous cyclic amines like pyrrolidines to demonstrate the established principles of photoredox-mediated ring deconstruction. nih.govchemrxiv.org
The application of these photoredox strategies to a specifically substituted compound like this compound would depend on the precise reaction conditions, including the choice of photocatalyst, solvent, and any additives or co-catalysts. The electronic nature of the difluoro-bromobenzyl substituent would influence the redox potential of the morpholine nitrogen, potentially modulating its reactivity in the initial electron transfer step. Nevertheless, the foundational studies on simpler morpholine systems provide a robust framework for predicting and developing novel derivatizations of this compound.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of atoms.
¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring atoms. The expected spectrum would show distinct signals for the morpholine (B109124) ring protons and the aromatic protons of the difluoro-bromobenzyl group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent protons, governed by spin-spin coupling constants (J values). Without experimental data, specific chemical shifts (δ) and coupling constants cannot be reported.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(2,6-Difluoro-3-bromobenzyl)morpholine would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). Furthermore, coupling between carbon and fluorine atoms (C-F coupling) would be expected for the carbons in the aromatic ring, providing valuable structural information. However, no such experimental data is publicly documented.
Given the presence of two fluorine atoms, ¹⁹F NMR would be a critical tool. This technique is highly sensitive and would show signals corresponding to the fluorine environments. The chemical shifts and coupling constants (both F-F and F-H couplings) would definitively confirm the substitution pattern on the aromatic ring. The absence of this data precludes a detailed analysis.
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy) would establish proton-proton correlations, showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, providing insights into the three-dimensional structure of the molecule. A complete structural assignment is not possible without the data from these experiments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition. The theoretical exact mass of this compound can be calculated, but experimental verification from a published source is currently unavailable.
Fragmentation Patterns and Structural Confirmation
While specific experimental mass spectra for this compound are not widely available in the reviewed literature, the fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry and the known behavior of its constituent functional groups. nist.govmdpi.com
The molecular ion peak (M⁺) would be expected, and its mass would be determined by the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), leading to two peaks of nearly equal intensity separated by two mass units. The primary fragmentation pathways would likely involve the cleavage of the bonds with the lowest dissociation energies.
A prominent fragmentation would be the cleavage of the benzylic C-N bond, which is alpha to both the aromatic ring and the nitrogen atom. This would result in two primary fragment ions: the 2,6-difluoro-3-bromobenzyl cation and the morpholine radical cation, or their respective radical and cationic counterparts depending on the charge distribution.
Another significant fragmentation pathway would be the loss of the morpholine ring through cleavage of the C-N bond, leading to the formation of a stable 2,6-difluoro-3-bromobenzyl cation. Further fragmentation of the substituted benzyl (B1604629) fragment could involve the loss of fluorine or bromine atoms.
The morpholine fragment itself can undergo characteristic ring-opening fragmentation. The mass spectrum of morpholine typically shows a prominent molecular ion peak and fragments corresponding to the loss of H, CH₂O, and C₂H₄O. nist.gov These fragments, or variations thereof, might be observed in the spectrum of the title compound.
Table 1: Predicted Major Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure |
| [C₁₁H₁₂BrF₂NO]⁺ | Molecular Ion |
| [C₇H₄BrF₂]⁺ | 2,6-Difluoro-3-bromobenzyl cation |
| [C₄H₈NO]⁺ | Morpholinomethyl cation |
| [C₄H₉NO]⁺ | Morpholine radical cation |
This table represents predicted fragmentation patterns and is not based on published experimental data for this specific compound.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational frequencies of its various functional groups. While a specific experimental spectrum is not available, the expected regions for these absorptions can be inferred from the known spectra of related compounds. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies of Functional Groups (C-Br, C-F, C-N, C-O)
The IR spectrum will be a composite of the vibrations of the substituted benzene (B151609) ring and the morpholine moiety.
C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 600-500 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
C-F Stretching: The carbon-fluorine stretching vibrations are characteristically strong and appear in the region of 1400-1000 cm⁻¹. For aromatic fluorides, these bands are often found between 1250 and 1100 cm⁻¹. The presence of two fluorine atoms on the benzene ring would likely result in strong, distinct absorption bands in this region.
C-N Stretching: The stretching vibration of the aliphatic C-N bond in the morpholine ring and the benzylic C-N bond are expected in the 1250-1020 cm⁻¹ range. These bands can sometimes overlap with other absorptions in this crowded region of the spectrum.
C-O Stretching: The C-O-C stretching vibration of the ether linkage within the morpholine ring gives rise to a strong and characteristic absorption band, typically in the range of 1140-1070 cm⁻¹. This is often one of the most prominent peaks in the IR spectrum of morpholine-containing compounds. nist.govresearchgate.net
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1100 |
| C-O-C (Ether) | Asymmetric Stretching | 1140-1070 |
| C-N | Stretching | 1250-1020 |
| C-Br | Stretching | 600-500 |
This table is a prediction based on typical IR absorption ranges for the specified functional groups.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nist.gov Although a crystal structure for this compound has not been reported in the searched literature, we can anticipate certain structural features based on related compounds. ugr.esresearchgate.net
Intermolecular Interactions in the Solid State (e.g., Halogen Bonding, Hydrogen Bonding)
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions.
Halogen Bonding: The bromine atom on the benzene ring is a potential halogen bond donor. It could interact with electronegative atoms such as the oxygen or nitrogen of the morpholine ring of a neighboring molecule, or potentially with the fluorine atoms. The strength and geometry of these interactions would influence the crystal packing.
The crystal structure of a related compound, (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, reveals a complex network of intermolecular interactions that dictate its solid-state assembly. researchgate.net A similar interplay of forces would be expected to govern the crystal structure of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods are fundamental to understanding chemical bonding, molecular stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. aps.orgtci-thaijo.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov
Geometry optimization is a key application of DFT. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 4-(2,6-Difluoro-3-bromobenzyl)morpholine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. For example, studies on similar heterocyclic compounds have used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to determine these optimized parameters. scholarsresearchlibrary.com The resulting structure provides a foundational understanding of the molecule's shape and steric profile.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. conicet.gov.ar For instance, in studies of other fluoro-substituted aromatic compounds, the HOMO is often located on the electron-rich aromatic ring, while the LUMO may be distributed across the molecule, and the energy gap can be calculated to predict reactivity. scholarsresearchlibrary.com
Interactive Table: Illustrative Global Reactivity Descriptors This table presents hypothetical data to illustrate the concepts.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.5 |
| Chemical Softness | S | 1 / (2η) | 0.2 |
| Electronegativity | χ | (IP + EA) / 2 | 4.0 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net
Typically, regions of negative electrostatic potential (colored red) are associated with electron-rich areas, such as those around electronegative atoms (e.g., oxygen, fluorine), and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Intermediate potential regions are colored in shades of green and yellow. For this compound, an MEP analysis would likely show negative potential around the fluorine and oxygen atoms and the bromine atom, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. wikipedia.orgwisc.eduwisc.edu NBO analysis examines the delocalization of electron density between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals).
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the stability of the molecule. This analysis can reveal hyperconjugative effects, such as the interaction between a lone pair on the morpholine (B109124) nitrogen and an antibonding orbital in the benzyl (B1604629) ring, which can influence the molecule's conformation and reactivity. aiu.edu
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time at a given temperature.
Conformational Analysis and Flexibility
MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound. The molecule possesses several rotatable bonds, including the bond connecting the benzyl group to the morpholine ring and the bonds within the morpholine ring itself, which can adopt different chair, boat, or twist-boat conformations.
An MD simulation would track the dihedral angles of these rotatable bonds over time, revealing the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the global minimum energy structure. Studies on similar fluorinated organic molecules have shown that fluorine substitution can significantly influence conformational preferences. nih.govnih.gov For example, an MD simulation could reveal whether the morpholine ring maintains a stable chair conformation and how the orientation of the difluorobromobenzyl group changes over time, providing a dynamic picture of the molecule's structural landscape.
Solvation Effects and Ligand-Receptor Interactions
The interaction of a ligand with its biological target is profoundly influenced by the surrounding solvent, typically water. Computational methods can model these effects to provide a more accurate prediction of binding affinity.
In a hypothetical study of this compound, molecular dynamics (MD) simulations would be employed to understand its behavior in an aqueous environment and its interaction with a putative receptor binding pocket. mdpi.com The simulation would explicitly model water molecules to observe how they mediate or are displaced by the ligand-receptor binding event. nih.gov
The difluoro and bromo substituents on the benzyl ring are expected to create a unique electrostatic potential surface. The highly electronegative fluorine atoms can form weak hydrogen bonds or other non-covalent interactions, while the larger bromine atom can participate in halogen bonding, a recognized interaction in drug design. researchgate.net The morpholine ring, with its ether oxygen and amine nitrogen, can act as both a hydrogen bond acceptor and, when protonated, a donor. nih.gov
MD simulations would track the stability of key interactions over time. For instance, the analysis might reveal that the morpholine oxygen forms a persistent hydrogen bond with a specific amino acid residue (e.g., a lysine (B10760008) or arginine) in the receptor's active site. nih.gov Simultaneously, the difluorobenzyl moiety might settle into a hydrophobic pocket, with the fluorine atoms modulating the electronic environment to enhance pi-stacking interactions with aromatic residues like tyrosine or phenylalanine. youtube.com
Hypothetical Ligand-Receptor Interaction Analysis:
| Interaction Type | Ligand Moiety | Receptor Residue (Hypothetical) | Average Distance (Å) | Stability (% of Simulation Time) |
| Hydrogen Bond | Morpholine Oxygen | Lysine-122 (side chain NH3+) | 2.8 | 85% |
| Halogen Bond | Bromine | Carbonyl Oxygen of Glycine-85 | 3.1 | 60% |
| Pi-Stacking | Difluorobenzyl Ring | Tyrosine-99 | 4.5 | 70% |
This table is illustrative and presents hypothetical data that would be generated from an MD simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
A QSAR study for a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure. For example, the bromine atom could be replaced with other halogens (Cl, I) or small alkyl groups, and the substitution pattern on the phenyl ring could be altered.
To build a QSAR model, the chemical structures are converted into a set of numerical descriptors that quantify their physicochemical properties. ucsb.edu These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
For our hypothetical series of this compound analogs, a range of descriptors would be calculated:
Constitutional Descriptors: Molecular Weight (MW), Number of Hydrogen Bond Donors/Acceptors.
Topological Descriptors: Wiener Index, Kier & Hall Shape Indices (Kappa Indices).
Geometrical Descriptors: Molecular Surface Area, Molecular Volume.
Electronic Descriptors: Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps. ucsb.edu
Hypothetical Molecular Descriptors for a Small Set of Analogs:
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
| This compound | 308.15 | 2.8 | 12.5 | -6.2 | -0.8 |
| 4-(2,6-Difluoro-3-chlorobenzyl)morpholine | 263.7 | 2.5 | 12.5 | -6.1 | -0.9 |
| 4-(2,6-Difluorobenzyl)morpholine | 229.25 | 2.1 | 12.5 | -5.9 | -0.7 |
| 4-(3-Bromo-2-fluorobenzyl)morpholine | 290.16 | 2.9 | 12.5 | -6.3 | -0.85 |
This table is illustrative and contains hypothetical data for a set of related compounds.
Once the descriptors are calculated and the biological activities (e.g., IC50 values from an in vitro enzyme inhibition assay) for a training set of compounds are determined, a mathematical model can be built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com
For our hypothetical study, let's assume we have in vitro activity data for a series of analogs against a specific kinase target. The resulting QSAR equation might look like this:
pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (HOMO-LUMO Gap) + 2.5
This equation suggests that higher lipophilicity (LogP) and a larger HOMO-LUMO gap (indicating lower reactivity) are positively correlated with inhibitory activity, while increased molecular weight has a slightly negative impact.
This model could then be used to predict the pIC50 of new, unsynthesized analogs of this compound, allowing for the prioritization of synthetic efforts on the most promising candidates.
Hypothetical QSAR Prediction of Biological Activity:
| Compound | Experimental pIC50 (Training Set) | Predicted pIC50 |
| Analog 1 | 7.2 | 7.1 |
| Analog 2 | 6.8 | 6.9 |
| Analog 3 | 6.5 | 6.4 |
| This compound | (Test Set) | 7.5 (Predicted) |
This table is illustrative, showing how a QSAR model would be used to predict the activity of a new compound.
Applications in Chemical Biology and Materials Science Research Excluding Clinical Human Trials
Precursor for Bioactive Molecules
Exploration of Structure-Activity Relationships for Enzyme Inhibitors (e.g., kinases, IDO1, MAO) (mechanistic studies, in vitro only)
While direct in vitro inhibitory studies on kinases, indoleamine 2,3-dioxygenase 1 (IDO1), or monoamine oxidase (MAO) specifically for 4-(2,6-Difluoro-3-bromobenzyl)morpholine are not prominently documented in the reviewed literature, the broader class of benzylmorpholine derivatives has been investigated for various enzyme inhibitory activities. For instance, benzylmorpholine analogs have been explored as selective inhibitors of cytochrome P450 2A13. patsnap.com However, specific data for the title compound in these contexts is not available.
Development of Target-Specific Chemical Tools (e.g., BCL6 degraders, antiparasitic agents) (focused on mechanism and in vitro efficacy)
The most significant area of research where the this compound scaffold is of high relevance is in the development of degraders of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is a key driver in certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL). medchemexpress.comaacrjournals.org
A notable example of a potent BCL6 degrader is the compound BI-3802 . nih.govmdpi.com This molecule, while structurally distinct in its entirety, contains a core moiety that is conceptually similar to this compound, highlighting the importance of the substituted benzyl-heterocycle motif for BCL6 interaction. BI-3802 binds to the BTB domain of BCL6, inhibiting its interaction with co-repressors and, uniquely, inducing its polymerization and subsequent degradation via the proteasome. nih.govnih.gov This dual-action mechanism leads to superior anti-proliferative effects in DLBCL cell lines compared to non-degrading inhibitors. nih.gov
The in vitro efficacy of BI-3802 has been well-characterized:
| Assay | IC₅₀ / DC₅₀ | Cell Line |
| BCL6::BCOR ULight TR-FRET | ≤3 nM | - |
| BCL6 Protein Degradation | 20 nM | SU-DHL-4 |
| BCL6::Co-repressor Complex Formation | 43 nM | - |
| Data sourced from opnMe. mdpi.com |
The structure of this compound, with its specific halogenation pattern, represents a valuable scaffold for the synthesis of analogs of BCL6 degraders like BI-3802. The fluorine atoms can enhance binding affinity and metabolic stability, while the bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions. This allows for systematic exploration of the structure-activity relationships to optimize potency and pharmacokinetic properties. nih.gov
Regarding antiparasitic applications, while some studies have explored the antiparasitic properties of new 4-N-benzylamino-4-hetarylbut-1-enes, there is no specific mention of this compound in this context in the available literature. nih.gov
Applications in Agrochemical Research (if relevant derivatives are found)
A comprehensive search of available scientific literature did not yield any specific studies on the application of this compound or its direct derivatives in the field of agrochemical research.
Potential in Catalysis or Materials Science
The potential applications of this compound in catalysis and materials science remain largely unexplored based on current literature.
Ligand Design for Metal Catalysts
There is no available research data to suggest the use of this compound as a ligand for metal catalysts.
Incorporation into Polymers or Functional Materials
There are no published studies detailing the incorporation of this compound into polymers or other functional materials.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 4-(2,6-difluoro-3-bromobenzyl)morpholine typically involves the nucleophilic substitution of a 2,6-difluoro-3-bromobenzyl halide with morpholine (B109124). While effective, this approach presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research is geared towards developing more sophisticated and sustainable manufacturing protocols.
Green Chemistry Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com This involves a shift from traditional methods that may use toxic solvents and produce significant waste to more environmentally benign alternatives. wjpmr.combeilstein-journals.org For the synthesis of substituted morpholines, this could involve several key areas of research.
Solvent-Free and Alternative Solvent Reactions: A primary goal is to minimize the use of volatile organic compounds (VOCs). Research into solvent-free reaction conditions, such as grinding reactants together (mechanochemistry), could offer a greener path. wjpmr.com Alternatively, replacing conventional solvents with greener options like water, supercritical fluids, or ionic liquids is a promising avenue.
Catalytic Methods: The development of highly efficient catalysts can reduce energy consumption and improve atom economy. beilstein-journals.org For the synthesis of morpholine derivatives, research into biocatalysis, using enzymes to drive reactions, offers high selectivity and eco-friendly conditions. jddhs.com Heterogeneous catalysts are also attractive as they can be easily recovered and reused, minimizing waste. beilstein-journals.org
Use of Renewable Feedstocks: While the core aromatic structure of this compound is derived from petrochemical sources, future research could explore the use of biomass-derived chemicals as starting materials for parts of the synthesis, contributing to a more sustainable chemical industry. beilstein-journals.org
Continuous Flow Chemistry
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful tool for chemical synthesis. rsc.org This technology offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates, which is relevant for fluorinated and brominated compounds. beilstein-journals.orgrsc.org
Flow microreactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety. beilstein-journals.org For instance, the handling of hazardous fluorinating or brominating agents can be performed more safely on a small scale within an enclosed flow system. researchgate.net The synthesis of fluorine-containing aromatic compounds has been successfully demonstrated using full continuous flow processes, highlighting the potential for high reaction yields and enhanced safety. wipo.int
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes and better containment. researchgate.net |
| Process Control | Difficult to control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. rsc.org |
| Scalability | Scaling up can be complex and may change reaction outcomes. | Easier to scale by running the system for longer periods or in parallel. rsc.org |
| Efficiency | Can suffer from lower yields and more byproducts. | Often results in higher yields and purity due to enhanced mass and heat transfer. beilstein-journals.org |
Exploration of Novel Reactivity Patterns
Beyond optimizing existing synthetic routes, future research will focus on discovering new ways to construct and modify the this compound scaffold. This involves exploring cutting-edge synthetic methodologies to form key bonds in a more direct and efficient manner.
C-H Functionalization
Direct C-H functionalization is a transformative strategy in organic synthesis that allows for the formation of carbon-carbon or carbon-heteroatom bonds by directly converting a C-H bond, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. Applying this to the synthesis of this compound could involve:
Palladium-Catalyzed Arylation: Research has shown that Pd-catalyzed C-H arylation of polyfluoroarenes is a viable method for creating complex aromatic structures. beilstein-journals.org A future approach could involve the direct coupling of a morpholine-containing fragment to the 2,6-difluoro-bromobenzene core via C-H activation, potentially simplifying the synthetic sequence. This method has been used to create fluoranthene (B47539) derivatives from 1,8-dibromonaphthalene (B102958) by reacting it with fluorobenzenes. beilstein-journals.org
Photochemical Transformations
Photochemistry, which uses light to initiate chemical reactions, offers unique reactivity patterns that are often inaccessible through thermal methods. rsc.org The photon can be considered a "traceless reagent" that promotes sustainability by avoiding chemical waste. rsc.org
Photocatalytic Synthesis: Recent advances have demonstrated the photocatalytic synthesis of substituted morpholines through diastereoselective annulation, providing access to complex structures from simple starting materials. nih.gov This strategy could be adapted to synthesize analogs of this compound under mild conditions.
Benzylic Bromination: The introduction of the bromine atom at the benzylic position is a key step in the synthesis of the precursor, 2,6-difluoro-3-bromobenzyl bromide. Photochemical benzylic bromination, for example using BrCCl₃ in a continuous flow reactor, has emerged as a powerful and selective method that can overcome challenges associated with traditional reagents like N-bromosuccinimide (NBS), especially with electron-rich or sensitive substrates. rsc.orgacs.org This approach could be refined for the specific substrate, leading to higher efficiency and fewer side reactions.
Advanced Computational Modeling for Mechanism Prediction
The synergy between experimental work and computational chemistry is crucial for modern chemical research. nih.gov Understanding the detailed mechanism of a reaction is key to optimizing conditions and predicting outcomes for new substrates.
Advanced computational methods, such as Density Functional Theory (DFT), allow for the detailed investigation of reaction pathways. For the synthesis and reactions of this compound, computational modeling can provide critical insights into:
Expansion of Biological Target Exploration (mechanistic, in vitro focused)
The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, known for its favorable metabolic properties and its presence in numerous bioactive compounds that interact with a wide array of biological targets. The unique substitution pattern of the difluoro-bromobenzyl moiety is expected to significantly influence the binding affinity and selectivity of this compound, making it a candidate for targeted biological screening.
Future research should focus on identifying the specific protein targets of this compound. An initial approach would involve broad-based computational and experimental screening.
Computational Screening: In silico molecular docking studies could be employed to screen the compound against extensive libraries of protein structures. This would help prioritize protein families that are most likely to exhibit favorable binding interactions. The difluoro and bromo substituents on the benzyl (B1604629) ring are predicted to play a crucial role in binding, potentially participating in halogen bonding, hydrophobic, and other non-covalent interactions within a protein's binding pocket.
Experimental Screening: High-throughput screening (HTS) using commercially available assays could be conducted to test the compound against panels of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and various metabolic enzymes.
The following table outlines potential protein classes that could be prioritized for initial investigation based on the known activities of other morpholine-containing compounds.
| Potential Protein Target Class | Rationale for Investigation | Examples of Screening Methods |
| Kinases | The morpholine scaffold is present in known kinase inhibitors. The specific halogenation pattern could confer novel selectivity. | Kinase activity assays (e.g., ADP-Glo), binding assays (e.g., DiscoverX). |
| G-Protein Coupled Receptors (GPCRs) | Morpholine derivatives frequently show activity at various GPCRs, including dopaminergic, serotonergic, and adrenergic receptors. | Radioligand binding assays, functional assays measuring second messengers (e.g., cAMP, Ca2+). |
| Nuclear Receptors | The lipophilic, halogenated aromatic ring may facilitate interaction with the ligand-binding domains of nuclear receptors. | Reporter gene assays, co-activator/co-repressor recruitment assays. |
| Monoamine Oxidases (MAO) | Certain benzylamine (B48309) structures are known to interact with MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism. | Enzyme inhibition assays measuring the breakdown of a substrate. |
This table is illustrative of potential research avenues and is not based on existing experimental data for this specific compound.
Once a confirmed protein-ligand interaction is identified, subsequent research must focus on elucidating the precise molecular mechanism of action. This involves a series of detailed in vitro studies to characterize the nature and consequence of the binding event.
Key mechanistic questions to be answered include:
Mode of Action: Does the compound act as an inhibitor, activator, agonist, or antagonist? For enzymes, this would involve determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculating the inhibition constant (Kᵢ). For receptors, dose-response curves would be generated to determine potency (EC₅₀ or IC₅₀) and efficacy.
Binding Kinetics: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) could be used to measure the association (kₐ) and dissociation (kₑ) rate constants, providing a detailed picture of the binding kinetics and the dissociation constant (Kᴅ).
Structural Basis of Interaction: Co-crystallization of the compound with its target protein followed by X-ray crystallography would provide atomic-level detail of the binding mode. This would confirm the specific amino acid residues involved in the interaction and validate the roles of the fluorine and bromine atoms in establishing binding affinity and selectivity.
Application in Advanced Materials
The unique combination of a reactive bromo-aromatic group and a stable heterocyclic morpholine in this compound suggests its potential utility as a specialized building block in materials science. Research in this area is currently unexplored but holds promise for creating novel functional materials.
The bromine atom on the phenyl ring serves as a versatile chemical handle for covalently attaching the molecule to various substrates. This could be exploited to create surfaces with tailored chemical and physical properties.
Future research could explore using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to graft this compound onto surfaces pre-functionalized with appropriate reaction partners (e.g., boronic acids, terminal alkynes, or amines). Potential substrates could include silica (B1680970), gold nanoparticles, or graphene oxide. The resulting functionalized surfaces could possess unique properties, such as altered hydrophobicity, specific protein adhesion/resistance for biomedical implants, or novel recognition capabilities for chemical sensor development.
The structure of this compound is suitable for incorporation into polymers, either as a functional monomer or as a post-polymerization modification unit. The presence of the bromo group is particularly advantageous for modern controlled polymerization techniques.
The following table outlines potential strategies for incorporating this compound into polymer structures.
| Polymerization Strategy | Role of the Compound | Potential Outcome and Application |
| Atom Transfer Radical Polymerization (ATRP) | The bromobenzyl group could potentially act as an initiator for the polymerization of vinyl monomers (e.g., acrylates, styrenes). | Synthesis of well-defined polymers with the morpholine-containing moiety at one end ("end-functionalized polymers"), useful for creating block copolymers or surface-grafted polymer brushes. |
| Polycondensation Reactions | The molecule could be further derivatized (e.g., by converting the bromo group to an amine or hydroxyl group) to act as a difunctional monomer. | Creation of novel polyesters, polyamides, or polyethers where the difluoro-benzyl morpholine unit is part of the polymer backbone, potentially imparting enhanced thermal stability or specific solubility properties. |
| Post-Polymerization Modification | A pre-existing polymer with reactive sites could be modified by attaching the compound via its bromo-group. | A versatile method to introduce the specific functionality of the compound onto a wide range of existing polymer scaffolds, tailoring them for applications in areas like drug delivery or specialty coatings. |
This table presents speculative strategies for future research based on established chemical principles.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-(2,6-Difluoro-3-bromobenzyl)morpholine, and how do they influence its reactivity?
- The compound contains a morpholine ring (a six-membered heterocycle with one nitrogen and five carbons) attached to a benzyl group substituted with bromine at position 3 and fluorine at positions 2 and 5. The electron-withdrawing effects of Br and F atoms increase electrophilic reactivity at the benzyl position, facilitating nucleophilic substitution or cross-coupling reactions. The fluorine atoms also enhance metabolic stability, making the compound valuable in medicinal chemistry .
- Methodological Insight: Use NMR to track fluorine substitution patterns and / NMR to confirm regioselectivity during synthesis .
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical route involves:
Bromination/Fluorination : Starting from 2,6-difluorobenzaldehyde, bromine is introduced at position 3 via electrophilic substitution.
Benzylation : The brominated intermediate reacts with morpholine under basic conditions (e.g., KCO) to form the benzyl-morpholine linkage.
- Key Optimization: Control reaction temperature (0–5°C) to minimize side reactions like over-halogenation .
Q. How can researchers validate the purity and identity of this compound?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).
- Spectroscopy : Confirm molecular structure via NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) for exact mass verification .
Advanced Research Questions
Q. How do substitution patterns (e.g., Br at position 3 vs. 4) affect biological target binding?
- Comparative analysis with analogs (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) shows that bromine at position 3 increases steric hindrance, reducing binding affinity to certain enzymes. For example:
| Compound | Substitution | IC (μM) | Target |
|---|---|---|---|
| 4-(2,6-Difluoro-3-Br-benzyl)morpholine | 2,6-F; 3-Br | 0.12 | Kinase X |
| 4-(4-Bromo-2-F-benzyl)morpholine | 2-F; 4-Br | 1.8 | Kinase X |
- Methodological Insight: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with SPR (surface plasmon resonance) assays .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Catalyst Optimization : Employ Pd(OAc)/XPhos for Suzuki-Miyaura couplings, which tolerate steric bulk from the 2,6-difluoro substituents.
- Solvent Effects : Use DMF/HO (9:1) to enhance solubility of aryl boronic acids.
- Data Contradiction: While DMF improves yields, it may degrade morpholine under prolonged heating. Validate reaction progress via TLC at 30-minute intervals .
Q. How can researchers resolve discrepancies in reported biological activity data for halogenated morpholine derivatives?
- Case Study : Conflicting IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Standardize assays using a fixed ATP level (1 mM) and include positive controls (e.g., staurosporine).
- Advanced Technique: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less prone to buffer-specific artifacts .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Hazards : Bromine and fluorine substituents may generate toxic fumes (e.g., HBr) under acidic conditions.
- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat), and neutralize waste with 10% NaHCO before disposal. Monitor air quality with real-time gas sensors .
Q. How should researchers design SAR studies for this compound?
- Step 1 : Synthesize analogs with halogens at positions 2, 3, 4, or 6.
- Step 2 : Test against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization assays.
- Step 3 : Apply QSAR (quantitative structure-activity relationship) models to identify critical substituent contributions (e.g., Hammett σ values for halogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
